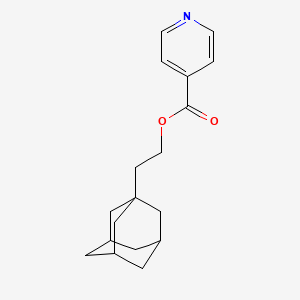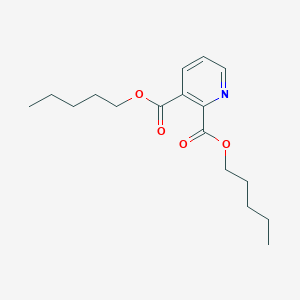![molecular formula C16H15ClINO B14494727 {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone CAS No. 65195-27-9](/img/structure/B14494727.png)
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is a complex organic compound with a unique structure that includes chloro, iodoethyl, and methylamino groups attached to a phenylmethanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-nitrobenzophenone with methylamine, followed by reduction to form the corresponding amine. The amine is then reacted with iodoethane under suitable conditions to introduce the iodoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the carbonyl group to an alcohol.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of {5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-(methylamino)benzophenone
- 2-Methylamino-5-chlorobenzophenone
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Uniqueness
{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone is unique due to the presence of both chloro and iodoethyl groups, which confer distinct reactivity and properties. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
65195-27-9 |
|---|---|
Formule moléculaire |
C16H15ClINO |
Poids moléculaire |
399.65 g/mol |
Nom IUPAC |
[5-chloro-2-[2-iodoethyl(methyl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H15ClINO/c1-19(10-9-18)15-8-7-13(17)11-14(15)16(20)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 |
Clé InChI |
XFJVHAFBCCDCPX-UHFFFAOYSA-N |
SMILES canonique |
CN(CCI)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


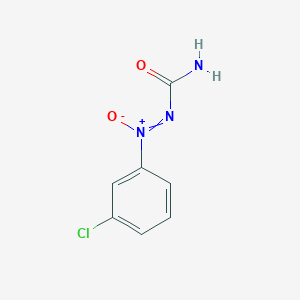
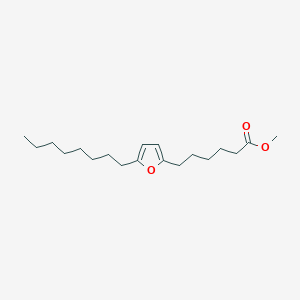


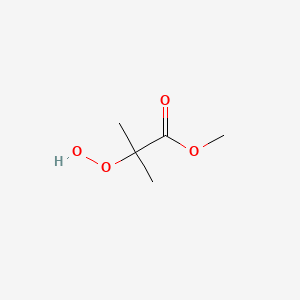

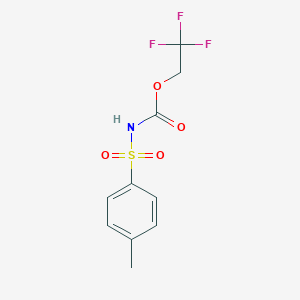
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)

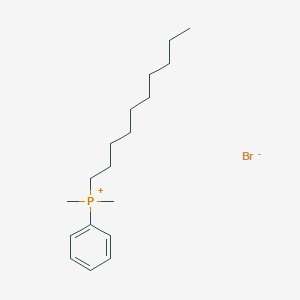

![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
